(2S,2'S,trans)-7-Hydroxy-saxagliptin (2S,2'S,trans)-7-Hydroxy-saxagliptin
Brand Name: Vulcanchem
CAS No.:
VCID: VC0202944
InChI:
SMILES:
Molecular Formula: C₁₈H₂₅N₃O₃
Molecular Weight: 331.41

(2S,2'S,trans)-7-Hydroxy-saxagliptin

CAS No.:

Cat. No.: VC0202944

Molecular Formula: C₁₈H₂₅N₃O₃

Molecular Weight: 331.41

* For research use only. Not for human or veterinary use.

(2S,2'S,trans)-7-Hydroxy-saxagliptin -

Specification

Molecular Formula C₁₈H₂₅N₃O₃
Molecular Weight 331.41

Introduction

Chemical Identity and Structural Characteristics

(2S,2'S,trans)-7-Hydroxy-saxagliptin is a chemical derivative of saxagliptin with a hydroxyl group at the 7-position of the molecular backbone. The compound possesses the molecular formula C₁₈H₂₅N₃O₃ with a molecular weight of 331.41 g/mol. The nomenclature "(2S,2'S,trans)" indicates the specific stereochemical configuration, where "2S" and "2'S" denote the absolute configurations at the two primary chiral centers, while "trans" specifies the relative orientation of these substituents across the molecular framework.

The structural framework of (2S,2'S,trans)-7-Hydroxy-saxagliptin includes:

  • An adamantane core with a hydroxyl group at the 7-position

  • A carbonitrile functional group

  • An azabicyclo[3.1.0]hexane ring system

  • Specific stereochemistry that is critical for its biological activity

This hydroxylated derivative belongs to a family of compounds designed as dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of medications employed in the management of type 2 diabetes mellitus. The following table presents a comparison of (2S,2'S,trans)-7-Hydroxy-saxagliptin with other related stereoisomers:

CompoundMolecular FormulaMolecular WeightCAS NumberStereochemistryReference
(2S,2'S,trans)-7-Hydroxy-saxagliptinC₁₈H₂₅N₃O₃331.41Not assigned2S,2'S,trans
(2R,2'S,trans)-7-Hydroxy-saxagliptinC₁₈H₂₅N₃O₃331.4Not assigned2R,2'S,trans
(2S,2'R,cis)-7-Hydroxy-saxagliptinC₁₈H₂₅N₃O₃331.41795791-40-02S,2'R,cis
(2R,2'R,cis)-7-Hydroxy-saxagliptinC₁₈H₂₅N₃O₃331.41310011-46-12R,2'R,cis
Saxagliptin (parent compound)C₁₈H₂₅N₃O₂315.4361442-04-8Not applicable

Pharmacological Properties

Mechanism of Action

As a derivative of saxagliptin, (2S,2'S,trans)-7-Hydroxy-saxagliptin functions as a DPP-4 inhibitor, which is an enzyme that rapidly degrades incretin hormones. By inhibiting DPP-4:

  • The compound prolongs the action of incretin hormones (GLP-1 and GIP)

  • This increases insulin secretion in response to elevated glucose levels

  • Simultaneously decreases glucagon secretion from pancreatic alpha cells

  • Results in reduced hepatic glucose production and improved glycemic control

The specific 7-hydroxylation pattern in (2S,2'S,trans)-7-Hydroxy-saxagliptin may influence its binding affinity to DPP-4 and potentially alter its pharmacokinetic profile compared to saxagliptin.

Pharmacokinetic Profile

While specific pharmacokinetic data for (2S,2'S,trans)-7-Hydroxy-saxagliptin is limited, insights can be drawn from saxagliptin and its primary metabolite 5-hydroxy saxagliptin:

  • Saxagliptin is rapidly absorbed following oral administration, with peak plasma concentrations reached within 2 hours

  • The compound undergoes hepatic metabolism primarily mediated by cytochrome P450 3A4/5 (CYP3A4/5)

  • The 5-hydroxy metabolite of saxagliptin is approximately half as potent as the parent compound, suggesting that hydroxylated derivatives maintain significant activity

By analogy, (2S,2'S,trans)-7-Hydroxy-saxagliptin may exhibit distinct pharmacokinetic properties, potentially including:

  • Altered absorption characteristics due to hydroxylation

  • Modified metabolic pathways

  • Potentially different tissue distribution

  • Unique elimination half-life profile

Pharmacodynamic Profile

The pharmacodynamic properties of (2S,2'S,trans)-7-Hydroxy-saxagliptin can be inferred from studies on related compounds. A PK-PD link model has been established for saxagliptin and its 5-hydroxy metabolite, demonstrating that:

  • The concentration-effect relationship follows a sigmoidal Emax model

  • The 5-hydroxy metabolite exhibits approximately half the potency of the parent compound (EC50, 5-OH SAX = 0.46EC50, SAX(parent))

  • The maximum plasma DPP-4 inhibition ratio of parent saxagliptin reaches approximately 71.47%

By extension, (2S,2'S,trans)-7-Hydroxy-saxagliptin likely maintains significant DPP-4 inhibitory activity, though its unique hydroxylation pattern may result in a distinct potency profile compared to other saxagliptin metabolites or derivatives.

Crystalline Forms and Physical Properties

While specific information on the crystalline forms of (2S,2'S,trans)-7-Hydroxy-saxagliptin is limited, studies on saxagliptin provide insights into potential physical properties of its derivatives. Saxagliptin exists in various crystalline forms, including:

  • Free base monohydrate

  • Hydrochloride salts with varying degrees of hydration

  • Other salt forms including hydrobromide, tartrate, and trifluoroacetate salts

These different crystalline forms exhibit distinct properties regarding:

  • Solubility and dissolution rates

  • Stability under various storage conditions

  • Bioavailability characteristics

  • Manufacturing processability

The crystalline form of (2S,2'S,trans)-7-Hydroxy-saxagliptin would similarly impact its physical properties and pharmaceutical development.

Analytical Characterization

Analytical characterization of (2S,2'S,trans)-7-Hydroxy-saxagliptin and related compounds typically employs a range of techniques:

  • Chromatographic methods:

    • Reverse-phase high-performance liquid chromatography (RP-HPLC) for purity determination and related substance analysis

    • Gradient elution methods for optimal separation of stereoisomers

  • Spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR) for structural confirmation

    • Infrared (IR) and Raman spectroscopy for functional group identification

    • Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

  • Thermal analysis:

    • Differential Scanning Calorimetry (DSC) for thermal behavior assessment

    • Thermogravimetric Analysis (TGA) for water content determination and thermal stability evaluation

  • X-ray techniques:

    • Powder X-ray diffraction (PXRD) for crystalline form identification

    • Single-crystal X-ray diffraction for precise stereochemical arrangement determination

Research Applications and Future Directions

The research applications for (2S,2'S,trans)-7-Hydroxy-saxagliptin extend beyond its primary role as a DPP-4 inhibitor for diabetes management:

Current Research Applications

  • As a reference standard for metabolite identification in pharmacokinetic studies

  • Tool compound for investigating structure-activity relationships in DPP-4 inhibitors

  • Model compound for studying stereoselective synthesis methods

Future Research Directions

  • Investigation of potential advantages over saxagliptin due to its hydroxylation pattern

  • Development of improved synthetic routes with enhanced stereoselectivity

  • Exploration of the compound's efficacy in combination therapies

  • Assessment of potential applications beyond diabetes management

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator